molecular formula C11H12Cl2 B6294975 5-(3,4-Dichlorophenyl)-1-pentene CAS No. 1996234-30-0

5-(3,4-Dichlorophenyl)-1-pentene

Cat. No.: B6294975
CAS No.: 1996234-30-0
M. Wt: 215.12 g/mol
InChI Key: CHFMPJVCKKILOU-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1-pentene is an organic compound characterized by the presence of a dichlorophenyl group attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-1-pentene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are crucial factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1-pentene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1-pentene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3,4-Dichlorophenyl)-1-pentene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-1-pentene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1,2-dichloro-4-pent-4-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h2,6-8H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFMPJVCKKILOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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